molecular formula C11H17NO2 B1265967 3,4-Dimethoxy-beta-methylphenethylamine CAS No. 55174-61-3

3,4-Dimethoxy-beta-methylphenethylamine

Cat. No.: B1265967
CAS No.: 55174-61-3
M. Wt: 195.26 g/mol
InChI Key: RRARQHPQZWUMFW-UHFFFAOYSA-N
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Scientific Research Applications

3,4-Dimethoxy-beta-methylphenethylamine has several scientific research applications:

Mechanism of Action

DMPEA has some activity as a monoamine oxidase inhibitor . Monoamine oxidase inhibitors work by blocking the action of a chemical substance known as monoamine oxidase in the nervous system.

Safety and Hazards

3,4-Dimethoxyphenethylamine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

3,4-Dimethoxy-beta-methylphenethylamine plays a role in biochemical reactions primarily as a monoamine oxidase inhibitor (MAOI). This means it can inhibit the activity of monoamine oxidase enzymes, which are responsible for breaking down monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting these enzymes, this compound can increase the levels of these neurotransmitters in the brain, potentially affecting mood and cognition . Additionally, it interacts with various proteins and receptors in the brain, influencing neurotransmitter release and uptake .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it can influence cell signaling pathways by modulating the levels of neurotransmitters . This can lead to changes in gene expression and cellular metabolism, potentially affecting cell function and survival . In non-neuronal cells, this compound may also impact cellular processes, although the specific effects are less well-studied .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with monoamine oxidase enzymes. By binding to these enzymes, it inhibits their activity, leading to increased levels of monoamines in the brain . This can result in enhanced neurotransmitter signaling and changes in gene expression . Additionally, this compound may interact with other biomolecules, such as receptors and transporters, further influencing its effects on cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat . Long-term studies have shown that its effects on cellular function can persist for extended periods, although the specific duration and nature of these effects can vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, it may have mild effects on neurotransmitter levels and behavior . At higher doses, it can produce more pronounced effects, including potential toxicity and adverse effects . These threshold effects highlight the importance of careful dosage control in experimental studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase, which breaks it down into various metabolites . These metabolites can then be further processed by other enzymes, affecting metabolic flux and metabolite levels in the body . The specific pathways and enzymes involved in its metabolism can vary depending on the organism and experimental conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed by various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . These interactions can affect its bioavailability and activity, potentially impacting its overall effects on cellular function .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications . These localization patterns can affect its interactions with other biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the earliest syntheses of 3,4-Dimethoxy-beta-methylphenethylamine was reported by Pictet and Finkelstein, who made it in a multi-step sequence starting from vanillin . The synthetic route involves the following steps:

    3,4-Dimethoxybenzaldehyde (veratraldehyde): This is the starting material.

    3,4-Dimethoxycinnamic acid: Formed through a series of reactions.

    3,4-Dimethoxyphenylpropionic acid: Further processed from the cinnamic acid.

    3,4-Dimethoxyphenylpropionamide: An intermediate compound.

    3,4-Dimethoxyphenethylamine: The final product.

A shorter synthesis method was later provided by Shulgin and Shulgin .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic routes mentioned above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethoxy-beta-methylphenethylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: Typically results in the formation of amines or alcohols.

    Substitution: Produces substituted phenethylamines.

Comparison with Similar Compounds

3,4-Dimethoxy-beta-methylphenethylamine is similar to other compounds in the phenethylamine class, such as:

Uniqueness

What sets this compound apart is its specific substitution pattern (3,4-dimethoxy groups) and its activity as a monoamine oxidase inhibitor, which is not a common feature among all phenethylamines .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRARQHPQZWUMFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866466
Record name 2-(3,4-Dimethoxyphenyl)propan-1-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55174-61-3
Record name 3,4-Dimethoxy-β-methylbenzeneethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55174-61-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3,4-Dimethoxy-beta-methylphenethylamine
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Record name 3,4-dimethoxy-β-methylphenethylamine
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